Synthesis Efficiency: High Isolated Yield in a Robust, Scalable One-Pot Protocol
The target compound is synthesized with high efficiency using a robust one-pot method. A reported isolated yield of 97% was achieved for N-methoxy-N-methylcyclohexanecarboxamide using a phosphorus trichloride-mediated coupling of cyclohexanecarboxylic acid with N,O-dimethylhydroxylamine . This high yield is consistent with the method's reported excellence for sterically hindered carboxylic acids, which are known to give excellent yields in this specific protocol [1].
| Evidence Dimension | Isolated Yield in One-Pot Synthesis |
|---|---|
| Target Compound Data | 97% |
| Comparator Or Baseline | General yield for sterically hindered Weinreb amides via this method |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | Reaction of cyclohexanecarboxylic acid with N,O-dimethylhydroxylamine using PCl3 in toluene at 60°C. |
Why This Matters
This high, reproducible yield under mild conditions demonstrates the compound's accessibility via a cost-effective, scalable route, reducing procurement risks for process chemistry applications.
- [1] Niu, T., Wang, K. H., Huang, D., Xu, C., Su, Y., Hu, Y., & Fu, Y. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis, 46(03), 320-330. View Source
